N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide is a structurally complex acetamide derivative characterized by a trifluoromethyl-substituted phenyl group and a fused tricyclic thiadiazatricyclo system. Its synthesis likely involves multi-step reactions, including sulfanyl-acetamide coupling and cyclization processes, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3OS2/c1-10-25-18(17-12-4-2-3-5-15(12)30-19(17)26-10)29-9-16(28)27-11-6-7-14(21)13(8-11)20(22,23)24/h6-8H,2-5,9H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVMSQBKYKNDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the phenyl ring with chloro and trifluoromethyl substituents, followed by the introduction of the sulfur-containing heterocycle. Common reagents and conditions may include halogenation, nucleophilic substitution, and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heterocycle can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the heterocycle.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug development, particularly for diseases where its unique structure may offer specific advantages.
Industry: As a specialty chemical in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these interactions and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
The target compound’s trifluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogues.
Analytical Characterization
- NMR Profiling : Analogous compounds (e.g., rapamycin derivatives) show that substituents in regions analogous to the target’s tricyclic system induce distinct chemical shifts in protons at positions 29–36 and 39–44, critical for deducing conformational changes .
- Mass Spectrometry : Molecular networking (cosine score ≥0.7) can cluster the target with sulfur-containing acetamides, such as 511276-56-5 , based on shared fragmentation patterns of the sulfanyl-acetamide backbone .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities that merit detailed exploration.
Structural Overview
The compound features:
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Chloro-substituted phenyl ring : Imparts electronic characteristics that can influence receptor interactions.
- Sulfur-containing heterocyclic moiety : Often associated with bioactivity in various pharmaceutical agents.
Research indicates that the compound may interact with specific biological targets, potentially including enzymes and receptors. Interaction studies typically involve evaluating binding affinities and mechanisms through various assays.
Assays and Findings
-
Binding Affinity Studies : These studies assess how well the compound binds to target proteins or enzymes.
- Example: In vitro assays demonstrated a significant binding affinity to certain kinases, suggesting potential as an anticancer agent.
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Cell Viability Assays : Various concentrations of the compound were tested on cancer cell lines.
- Results indicated a dose-dependent decrease in cell viability, highlighting its potential cytotoxic effects.
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In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
- Preliminary results show promise in reducing tumor size in xenograft models.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and differences with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)pyridin-3-amine | Pyridine core with trifluoromethyl and chloro groups | Simpler structure; lacks sulfur heterocycle |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Similar trifluoromethyl and chloro substituents | Different position of chlorine on the pyridine ring |
| N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | Contains a pyrazole ring | Incorporates a different heterocyclic structure |
This comparison highlights the versatility of the chlorotrifluoromethyl motif while showcasing the unique aspects of the target compound's complex structure.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
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Study on Anticancer Properties :
- A study evaluated a structurally similar compound's effects on breast cancer cells, showing inhibition of cell proliferation through apoptosis induction.
-
Antimicrobial Activity :
- Other derivatives have been tested against various bacterial strains, revealing significant antimicrobial properties attributed to their structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
